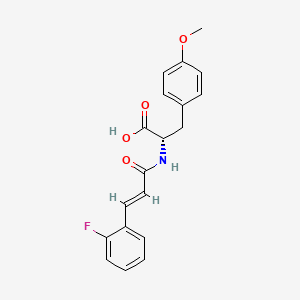

(S,E)-2-(3-(2-Fluorophenyl)acrylamido)-3-(4-methoxyphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,E)-2-(3-(2-Fluorophenyl)acrylamido)-3-(4-methoxyphenyl)propanoic acid, also known as 2-FMA, is an organic compound with a wide range of scientific applications. It is a chiral molecule with a unique combination of a phenyl ring, an acrylamide moiety, and a propanoic acid group. It has a molecular formula of C13H13FNO3 and a molecular weight of 241.23 g/mol. 2-FMA has been used extensively in synthetic organic chemistry, biochemistry, and pharmacology. It has been used as a starting material in the synthesis of a variety of compounds, as a reagent in biochemical assays, and as a drug target in drug discovery.

Scientific Research Applications

Corrosion Inhibition : Acrylamide derivatives, including those similar to the target compound, have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. Research indicates these compounds are effective corrosion inhibitors, with maximum efficiencies reaching over 84% (Abu-Rayyan et al., 2022).

Optical Properties and Mechanofluorochromic Properties : Structurally simple 3-aryl-2-cyano acrylamide derivatives, which share structural similarities with the target compound, exhibit distinct optical properties due to their unique face-to-face stacking mode. These properties are significant in the context of fluorescence switching and molecular interactions (Song et al., 2015).

Synthesis of Fluorinated Heterocyclic Compounds : Derivatives of 2-fluoroacrylic acid are used for the efficient synthesis of various fluorine-bearing compounds, indicating the potential of the target compound in synthesizing fluorinated heterocycles, which are valuable in pharmaceuticals and agrochemicals (Shi et al., 1996).

Polymer Modification : Acrylamide compounds are used for functional modification of hydrogels, which have applications in medical fields due to their enhanced thermal stability and potential biological activities (Aly & El-Mohdy, 2015).

Fluorescent Sensors and Bio-Imaging : Nonconventional aliphatic intrinsically fluorescent terpolymers, including acrylamide derivatives, are synthesized for applications such as selective Cr(III) sensors, high-performance exclusions of Cr(III), and fluorescence imaging of human osteosarcoma cancer cells (Dutta et al., 2020).

Metal Ion Binding and Removal : Water-soluble polymers containing acrylamide derivatives exhibit significant metal ion binding properties, useful in environmental applications for the removal of hazardous metal ions (Rivas & Maureira, 2008).

Recognition of Hydrophilic Compounds : Certain acrylamide oligomers can selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media, indicating potential applications in selective molecular separation (Sawada et al., 2000).

Synthesis of Bioactive Compounds : Acrylamide derivatives are used in synthesizing compounds with cytotoxic activity against cancer cells, highlighting their potential in medicinal chemistry and pharmaceutical research (Hassan et al., 2014).

properties

IUPAC Name |

(2S)-2-[[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO4/c1-25-15-9-6-13(7-10-15)12-17(19(23)24)21-18(22)11-8-14-4-2-3-5-16(14)20/h2-11,17H,12H2,1H3,(H,21,22)(H,23,24)/b11-8+/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRCTQWYRUCBKH-YRYLYKBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855836 |

Source

|

| Record name | N-[(2E)-3-(2-Fluorophenyl)prop-2-enoyl]-O-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219039-66-3 |

Source

|

| Record name | N-[(2E)-3-(2-Fluorophenyl)prop-2-enoyl]-O-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B594982.png)

![Ethyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B594991.png)

![[(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy-trimethylsilane](/img/structure/B594996.png)

![6-Aminoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B594999.png)